molecular formula C8H12N2O B1613113 2-(3-Aminophenylamino)ethanol CAS No. 6265-21-0

2-(3-Aminophenylamino)ethanol

Cat. No.: B1613113
CAS No.: 6265-21-0
M. Wt: 152.19 g/mol
InChI Key: ZTNLMELMADJSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)ethanol (CAS: 52273-77-5) is a substituted phenylethanol derivative with a primary amine group at the 3-position of the phenyl ring and a hydroxyethyl chain. Its molecular formula is C₈H₁₁NO (MW: 137.18 g/mol), and it exhibits a melting point of 51–53°C and a boiling point of 293°C . The compound is utilized in organic synthesis, pharmaceuticals, and materials science due to its amine functionality and aromatic structure.

Properties

IUPAC Name

2-(3-aminoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNLMELMADJSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619607
Record name 2-(3-Aminoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-21-0
Record name 2-(3-Aminoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenylamino)ethanol typically involves the reaction of 3-nitroaniline with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylaminoethanol derivatives.

Scientific Research Applications

2-(3-Aminophenylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key physical and chemical properties of 2-(3-Aminophenyl)ethanol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
2-(3-Aminophenyl)ethanol 52273-77-5 C₈H₁₁NO 137.18 51–53 293 -NH₂ (phenyl), -CH₂CH₂OH
2-(3-Hydroxyphenyl)ethanol 620-17-7 C₈H₁₀O₂ 138.16 92–94 250–252 -OH (phenyl), -CH₂CH₂OH
2-((3-Amino-4-methoxyphenyl)amino)ethanol 83763-47-7 C₉H₁₄N₂O₂ 182.22 N/A N/A -NH₂, -OCH₃ (phenyl), -NH-CH₂CH₂OH
Diethylaminoethanol 100-37-8 C₆H₁₅NO 117.19 -70 (liquid) 161 -N(CH₂CH₃)₂, -CH₂CH₂OH
2-[(3-Aminophenyl)sulfonyl]ethanol 52286-18-7 C₈H₁₁NO₃S 201.24 N/A N/A -NH₂ (phenyl), -SO₂-CH₂CH₂OH

Biological Activity

2-(3-Aminophenylamino)ethanol, with the molecular formula C8_8H12_{12}N2_2O, is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Structure : The compound features an amino group attached to a phenyl ring, further connected to an ethanol moiety.
  • Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of derivatives with altered biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction may modulate enzymatic activities and receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The compound's mechanism involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells through:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways involved in cancer cell survival .

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 15 µg/mL. This suggests a strong potential for development into a therapeutic agent for bacterial infections.
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability with IC50 values ranging from 20 to 40 µM, indicating its potential as an anticancer drug candidate .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure PositioningNotable Activity
This compoundAmino group at meta positionAntimicrobial, Anticancer
2-(4-Aminophenylamino)ethanolAmino group at para positionAnticancer
3-AminophenolLacks ethanol moietyAntioxidant

The positioning of the amino group in this compound is crucial for its unique biological activities compared to its analogs.

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals.
  • Biological Research : Investigated for its role in enzyme inhibition and signaling modulation.
  • Industrial Use : Employed in producing specialty chemicals and polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminophenylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Aminophenylamino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.